1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluorophenyl iodide.
Bicyclo[1.1.1]pentane Formation: The bicyclo[1.1.1]pentane core is synthesized through a [1.1.1]propellane intermediate.
Coupling Reaction: The final step involves the coupling of 2-chloro-6-fluorophenyl iodide with the bicyclo[1.1.1]pentane core under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure high throughput and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The iodine atom can participate in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-fluorophenyl)-3-bromobicyclo[1.1.1]pentane
- 1-(2-Chloro-6-fluorophenyl)-3-chlorobicyclo[1.1.1]pentane
- 1-(2-Chloro-6-fluorophenyl)-3-fluorobicyclo[1.1.1]pentane
Uniqueness
1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated derivatives. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a wider range of functionalized products .
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHHPUDMGELAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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